5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride
Overview
Description
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring fused to a pyrazole ring, with an amine group attached to the pyrazole ring The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Mechanism of Action
Target of Action
A structurally similar compound, [4-(5-naphthalen-2-yl-1h-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid, is known to target theSerine/threonine-protein kinase Sgk1 in humans . This enzyme plays a crucial role in cellular stress response and survival, and it’s involved in various cellular processes such as ion transport and cell growth .
Mode of Action
It can be inferred that the compound interacts with its target protein to modulate its activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Given the potential target, it’s likely that the compound influences pathways related to cellular stress response, ion transport, and cell growth .
Result of Action
Based on the potential target, it can be inferred that the compound may influence cellular processes such as stress response, ion transport, and cell growth .
Biochemical Analysis
Cellular Effects
The effects of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of retinoic acid receptors (RARs), which play a crucial role in gene transcription and cellular differentiation . This modulation can lead to changes in gene expression patterns, affecting various cellular functions such as proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their functions. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, leading to inhibition of its activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy. Long-term studies have indicated that the compound can induce sustained changes in cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At higher doses, it can induce toxic effects, including liver dysfunction and immunomodulation. The threshold for these adverse effects is typically observed at doses exceeding 2000 mg/kg, indicating a relatively high safety margin for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as acetylcholinesterase and serine/threonine-protein kinase . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s influence on these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is readily taken up by cells and distributed throughout various cellular compartments. Its localization within the cell is influenced by its interactions with binding proteins, which can affect its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride typically involves the condensation of a naphthalene derivative with a hydrazine derivative under acidic conditions. One common method involves the reaction of 2-naphthylhydrazine with an appropriate diketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
5-(naphthalen-1-yl)-1H-pyrazol-3-amine: Similar structure but with the naphthalene ring attached at a different position.
5-(phenyl)-1H-pyrazol-3-amine: Similar structure but with a phenyl ring instead of a naphthalene ring.
5-(naphthalen-2-yl)-1H-pyrazol-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
5-(naphthalen-2-yl)-1H-pyrazol-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.2ClH/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11;;/h1-8H,(H3,14,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWESHKFECNFCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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